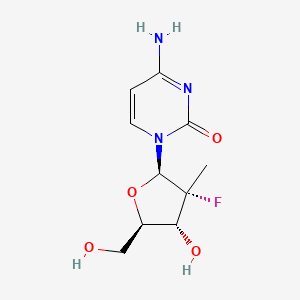

PSI-6130

説明

特性

IUPAC Name |

4-amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN3O4/c1-10(11)7(16)5(4-15)18-8(10)14-3-2-6(12)13-9(14)17/h2-3,5,7-8,15-16H,4H2,1H3,(H2,12,13,17)/t5-,7-,8-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYPIRLYMDJMKGW-VPCXQMTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(OC1N2C=CC(=NC2=O)N)CO)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10231287 | |

| Record name | 2'-Deoxy-2'-fluoro-2'-c-methylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10231287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

817204-33-4 | |

| Record name | 2′-Deoxy-2′-fluoro-2′-C-methylcytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=817204-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Deoxy-2'-fluoro-2'-c-methylcytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0817204334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Deoxy-2'-fluoro-2'-c-methylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10231287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PSI-6130 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05J68784G1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Genesis of a Hepatitis C Cure: A Technical History of PSI-6130

Foreword: The development of direct-acting antivirals (DAAs) revolutionized the treatment of Hepatitis C virus (HCV) infection, transforming it from a chronic, often debilitating disease into a curable condition. At the heart of this revolution lies the pioneering work on nucleoside inhibitors, with PSI-6130 serving as a critical stepping stone. This technical guide provides an in-depth exploration of the discovery and development history of this compound, a potent and selective inhibitor of the HCV NS5B polymerase. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this seminal molecule's journey from concept to its eventual evolution into the backbone of modern HCV therapy.

Discovery and Lead Optimization

This compound, chemically known as β-D-2′-deoxy-2′-fluoro-2′-C-methylcytidine, was discovered and developed by Pharmasset, Inc., a company founded in 1998 by Emory University scientists Dr. Raymond Schinazi and Dr. Dennis Liotta[1]. The research team at Pharmasset, including medicinal chemist Jeremy L. Clark, designed and synthesized a series of nucleoside analogs with the goal of inhibiting the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication[2].

The core design strategy involved modifications at the 2'-position of the ribose sugar to enhance the molecule's antiviral activity and selectivity. The introduction of a fluorine atom and a methyl group at the 2'-position proved to be a key innovation, leading to a compound with potent and specific anti-HCV activity[2]. This structural modification conferred several advantageous properties, including increased stability and the ability to act as a chain terminator of the nascent viral RNA strand.

Mechanism of Action

This compound is a nucleoside analog prodrug that requires intracellular phosphorylation to exert its antiviral effect. Upon entry into the hepatocyte, this compound is converted to its active triphosphate form, this compound-TP, through the host cell's nucleotide salvage pathway. This process involves a series of phosphorylation steps catalyzed by host kinases.

The active triphosphate metabolite, this compound-TP, acts as a competitive inhibitor of the natural nucleotide (cytidine triphosphate) for incorporation into the growing HCV RNA chain by the NS5B polymerase. Once incorporated, the 2'-C-methyl group on this compound sterically hinders the formation of the next phosphodiester bond, leading to premature chain termination and halting viral replication[3]. A secondary metabolic pathway also leads to the formation of β-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, another potent inhibitor of the HCV RNA-dependent RNA polymerase[4].

Signaling Pathway of this compound Activation and Action

Preclinical and In Vitro Data

This compound demonstrated potent and selective inhibition of HCV replication in various in vitro assays. The following tables summarize key quantitative data from preclinical studies.

Table 1: In Vitro Anti-HCV Activity of this compound

| Assay System | HCV Genotype | Cell Line | Parameter | Value | Reference |

| HCV Replicon | 1b (Con1) | Huh-7 | EC50 | 0.51 µM | |

| HCV Replicon | 1a (H77) | Huh-7 | EC50 | 0.30 µM | |

| HCV Replicon | 1b | Huh-7 | EC90 | 4.6 ± 2.0 µM | |

| NS5B Polymerase Assay | 1b (Con1) | - | IC50 | 0.6 µM | |

| NS5B Polymerase Assay (this compound-TP) | 1b (Con1) | - | IC50 | 0.13 µM | |

| NS5B Polymerase Assay (this compound-TP) | 1b (Con1) | - | Ki | 0.023 µM |

Table 2: Preclinical Pharmacokinetics of this compound in Rhesus Monkeys

| Route of Administration | Dose | Bioavailability | Mean Absorption Time (MAT) | Terminal Half-life (t1/2β) | Reference |

| Oral | 33.3 mg/kg | 24.0% ± 14.3% | 4.6 ± 2.9 h | 5.64 ± 1.13 h | |

| Intravenous | 10 mg/kg | - | - | 4.54 ± 3.98 h |

Experimental Protocols

HCV NS5B Polymerase Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of a compound against the HCV NS5B RNA-dependent RNA polymerase.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5 mM MgCl2), a defined amount of purified recombinant HCV NS5B polymerase, a biotinylated RNA template, and a mixture of ribonucleoside triphosphates (rNTPs), including a digoxigenin-labeled UTP (UTP-DIG).

-

Compound Addition: The test compound (e.g., this compound triphosphate) is serially diluted and added to the reaction mixture.

-

Initiation and Incubation: The polymerase reaction is initiated by the addition of the rNTPs. The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for RNA synthesis.

-

Detection: The reaction is stopped, and the newly synthesized RNA, which is biotinylated and contains UTP-DIG, is captured on a streptavidin-coated plate. The amount of incorporated UTP-DIG is quantified using an anti-digoxigenin antibody conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase), which generates a colorimetric or chemiluminescent signal upon addition of a substrate.

-

Data Analysis: The signal intensity is measured, and the IC50 value is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

HCV Replicon Assay

Objective: To determine the 50% effective concentration (EC50) of a compound to inhibit HCV RNA replication in a cell-based system.

Methodology:

-

Cell Culture: Huh-7 cells harboring a subgenomic HCV replicon are cultured in appropriate media. The replicon contains the HCV non-structural genes (NS3 to NS5B) necessary for RNA replication and a reporter gene (e.g., luciferase) or a selectable marker (e.g., neomycin resistance).

-

Compound Treatment: The cells are seeded in multi-well plates and treated with serial dilutions of the test compound (e.g., this compound).

-

Incubation: The treated cells are incubated for a period of time (e.g., 48-72 hours) to allow for HCV replication and the expression of the reporter gene.

-

Quantification of Replication:

-

Luciferase Reporter: If a luciferase reporter is used, the cells are lysed, and the luciferase activity is measured using a luminometer. A decrease in luciferase activity corresponds to an inhibition of HCV replication.

-

qRT-PCR: Alternatively, total cellular RNA is extracted, and the levels of HCV RNA are quantified using quantitative real-time reverse transcription PCR (qRT-PCR).

-

-

Data Analysis: The EC50 value is determined by plotting the percentage of inhibition of HCV replication (relative to untreated control cells) against the compound concentration and fitting the data to a dose-response curve. A cytotoxicity assay is typically performed in parallel to ensure that the observed antiviral effect is not due to general cellular toxicity.

Experimental Workflow Diagram

References

- 1. Pharmasset - Wikipedia [en.wikipedia.org]

- 2. experts.umn.edu [experts.umn.edu]

- 3. Changing the face of hepatitis C management – the design and development of sofosbuvir - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

PSI-6130: A Technical Guide to a Pioneering Nucleoside Polymerase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSI-6130, also known as R 1656, is a potent and selective cytidine nucleoside analog that has been a significant subject of research in the field of antiviral drug development, particularly for the treatment of Hepatitis C Virus (HCV) infection.[1][2] As a nucleoside polymerase inhibitor, it targets the HCV NS5B RNA-dependent RNA polymerase, an enzyme crucial for the replication of the viral genome.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its characterization.

Chemical Properties

This compound is chemically known as β-D-2′-deoxy-2′-fluoro-2′-C-methylcytidine.[3] Its development has also involved a prodrug, R7128 (also known as RG7128), which is a 3',5'-diisobutyrl ester of this compound, designed to improve its pharmacokinetic properties.

| Property | Value |

| Chemical Formula | C10H14FN3O4 |

| Molecular Weight | 259.24 g/mol |

| CAS Number | 817204-33-4 |

| IUPAC Name | 4-amino-1-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidin-2(1H)-one |

Mechanism of Action

The antiviral activity of this compound is dependent on its intracellular conversion to the active triphosphate form, this compound-TP. This metabolic activation is a critical step in its mechanism of action.

Metabolic Activation Pathway

This compound enters the host cell and undergoes a series of phosphorylation steps, catalyzed by host cell kinases, to form the active triphosphate metabolite. This process is initiated by deoxycytidine kinase (dCK).

Caption: Metabolic activation pathway of this compound.

Interestingly, this compound can also be metabolized to a uridine analog, β-d-2′-deoxy-2′-fluoro-2′-C-methyluridine (RO2433), which is then also converted to its active triphosphate form (RO2433-TP). Both this compound-TP and RO2433-TP are potent inhibitors of the HCV NS5B polymerase.

Inhibition of HCV NS5B Polymerase

The active triphosphate form, this compound-TP, acts as a competitive inhibitor of the natural nucleotide substrates for the HCV NS5B RNA-dependent RNA polymerase. Upon incorporation into the growing viral RNA chain, it leads to premature chain termination, thus halting viral replication.

Caption: Inhibition of HCV NS5B polymerase by this compound-TP.

Quantitative Efficacy Data

The antiviral activity of this compound has been quantified in various in vitro assays. The following tables summarize the reported IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values.

In Vitro Inhibition of HCV NS5B Polymerase

| Compound | Target | Assay Condition | IC50 (μM) | Reference |

| This compound-TP | Recombinant HCV Con1 NS5B | Heteropolymeric RNA template | 0.13 | |

| This compound-TP | HCV Replicase | 0.34 | ||

| This compound | HCV Replication | 0.6 |

Antiviral Activity in HCV Replicon Systems

| Compound | HCV Genotype | Cell Line | EC50 (μM) | EC90 (μM) | Reference |

| This compound | GT-1b (Con1) | 0.51 | |||

| This compound | GT-1a (H77) | 0.30 | |||

| This compound | GT-1b (unspecified) | Subgenomic replicon | 4.6 ± 2.0 | ||

| This compound | GT-1b Clinical Isolates (n=5) | Transient replicons | 0.60 - 1.41 | ||

| This compound | GT-1a Clinical Isolates (n=16) | Transient replicons | 0.20 - 0.43 |

Resistance Profile

Studies on the resistance profile of this compound have shown that it has a high barrier to resistance. Long-term exposure of HCV replicon cells to this compound can lead to the selection of the S282T substitution in the NS5B polymerase. However, this mutation confers only a moderate (three- to six-fold) loss of sensitivity to the compound. Importantly, variants with low-level resistance to this compound have been shown to lack cross-resistance with other nucleoside inhibitors like R1479.

Experimental Protocols

HCV Replicon Assay

This assay is used to determine the antiviral activity of a compound against HCV replication in a cell-based system.

Workflow:

References

- 1. medkoo.com [medkoo.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. The Mechanism of Action of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine Involves a Second Metabolic Pathway Leading to β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

Early-Stage Clinical Development of PSI-6130 (R7128/Mericitabine): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early-stage clinical trial results for PSI-6130, a potent nucleoside analog inhibitor of the hepatitis C virus (HCV) NS5B polymerase. Developed as the prodrug R7128 (also known as mericitabine), this compound was a key candidate in the pursuit of all-oral, interferon-free treatment regimens for chronic HCV infection. This document summarizes the quantitative data from key clinical studies, details the experimental protocols employed, and visualizes the compound's mechanism of action and clinical trial workflows.

Core Mechanism of Action

This compound is a cytidine nucleoside analog designed to target the HCV NS5B RNA-dependent RNA polymerase, an enzyme critical for the replication of the viral genome.[1] As a prodrug, R7128 facilitates oral bioavailability and is rapidly converted to the active parent molecule, this compound, in the body.

The activation of this compound occurs intracellularly through a series of phosphorylation steps, ultimately forming the active triphosphate metabolite, this compound-TP. This active form mimics the natural cytidine triphosphate and is incorporated into the elongating viral RNA strand by the NS5B polymerase. The presence of a 2'-C-methyl group on the ribose sugar of this compound-TP leads to premature chain termination, thereby halting viral replication.[1]

Interestingly, this compound also undergoes metabolism to a uridine analog, PSI-6206, which is subsequently phosphorylated to its active triphosphate form. Both the cytidine and uridine triphosphate metabolites contribute to the overall antiviral effect of the drug.

Early-Stage Clinical Trial Data

Early-stage clinical development of R7128 involved both monotherapy and combination therapy studies. The primary objectives of these trials were to assess the safety, tolerability, pharmacokinetics, and antiviral activity of R7128 in patients with chronic HCV infection.

Phase I Monotherapy Study in Treatment-Experienced Patients

A multiple ascending dose study evaluated R7128 monotherapy for 14 days in patients with HCV genotype 1 who had previously failed interferon-based therapy.[2]

Table 1: Antiviral Activity of R7128 Monotherapy (14 Days)

| Dosing Regimen | Mean HCV RNA Decline (log10 IU/mL) | Range of HCV RNA Decline (log10 IU/mL) in 1500mg BID Cohort |

|---|---|---|

| 750mg QD | Dose-dependent decline | N/A |

| 1500mg QD | Dose-dependent decline | N/A |

| 750mg BID | Dose-dependent decline | N/A |

| 1500mg BID | -2.7 | -1.2 to -4.2 |

Data sourced from a study in prior interferon non-responders.[3][4]

Safety and Tolerability:

-

R7128 was generally well-tolerated.

-

No serious adverse events were reported, and no subjects discontinued the study due to adverse events.

-

There was no evidence of the development of viral resistance after 14 days of dosing.

Phase I Combination Therapy Studies

Subsequent studies evaluated R7128 in combination with the then-standard of care (SOC), pegylated interferon and ribavirin (Peg-IFN/RBV), as well as in an all-oral combination with the protease inhibitor danoprevir.

Table 2: Antiviral Activity of R7128 in Combination with Standard of Care (4 Weeks)

| Patient Population | R7128 Dose | Mean HCV RNA Decline (log10 IU/mL) | Rapid Virologic Response (RVR) Rate (%) |

|---|---|---|---|

| Genotype 1, Treatment-Naïve | 500mg BID | -3.8 | 30% |

| Genotype 1, Treatment-Naïve | 1000mg BID | -5.0 | 88% |

| Genotype 1, Treatment-Naïve | 1500mg BID | Not specified | 85% |

| Genotype 2/3, Non-Responders | 1500mg BID | -5.0 | 90% |

| Placebo + SOC (Genotype 2/3) | N/A | -3.7 | 60% |

RVR is defined as undetectable HCV RNA (<15 IU/mL) at week 4.

Safety and Tolerability (Combination with SOC):

-

The safety and tolerability of R7128 in combination with SOC were comparable to placebo with SOC.

The INFORM-1 Study: All-Oral Combination Therapy

The INFORM-1 trial was a landmark study assessing the all-oral combination of R7128 and the HCV protease inhibitor danoprevir for 13 days in patients with HCV genotype 1.

Table 3: Antiviral Activity in the INFORM-1 Study (R7128 + Danoprevir for 13 Days)

| R7128 Dose | Danoprevir Dose | Patient Population | Median HCV RNA Change from Baseline (log10 IU/mL) |

|---|---|---|---|

| 500mg or 1000mg BID | Various doses | Treatment-Naïve & Null Responders | -3.7 to -5.2 |

| 1000mg BID | 900mg BID | Treatment-Naïve | -5.1 |

| 1000mg BID | 900mg BID | Null Responders | -4.9 |

| Placebo | Placebo | N/A | +0.1 |

Data from the cohort that received 13 days of combination treatment.

Safety and Tolerability (INFORM-1):

-

The combination of R7128 and danoprevir was well tolerated.

-

No treatment-related serious or severe adverse events were reported.

-

There were no grade 3 or 4 changes in laboratory parameters and no safety-related treatment discontinuations.

Experimental Protocols

The following sections outline the methodologies employed in the early-stage clinical trials of R7128.

Study Design and Patient Population

-

Design: Early trials were typically randomized, double-blind, and placebo-controlled, often with dose-escalation cohorts.

-

Patient Inclusion Criteria:

-

Chronic infection with HCV genotype 1, 2, or 3.

-

Studies included both treatment-naïve patients and those who had previously failed interferon-based therapy (non-responders or relapsers).

-

-

Randomization: Patients were often randomly assigned to either an active treatment group or a placebo group using an interactive voice or web response system.

Virologic and Pharmacokinetic Assessments

-

HCV RNA Quantification: Plasma HCV RNA levels were quantified using the Roche Cobas TaqMan assay, which has a lower limit of detection of <15 IU/mL. Samples for viral load analysis were collected at baseline and at various time points throughout the study and follow-up periods.

-

Pharmacokinetics (PK): Full PK profiles were analyzed for the prodrug (R7128), the parent molecule (this compound), and its uridine metabolite (PSI-6206). Blood samples were collected on Day 1 and at steady-state (e.g., Day 14) to determine parameters such as Cmax (maximum concentration), AUC (area under the curve), and terminal half-life. Plasma exposure to the prodrug R7128 was found to be negligible, with this compound reaching Cmax approximately 2-3 hours after dosing. The terminal half-life was approximately 5 hours for this compound and 20 hours for the PSI-6206 metabolite.

-

Resistance Monitoring: Samples were collected to monitor for the emergence of drug-resistant viral variants.

Safety and Tolerability Evaluation

-

Adverse Events (AEs): All adverse events were recorded and assessed for severity and potential relationship to the study drug.

-

Laboratory Tests: Standard hematological and clinical chemistry panels were monitored throughout the study to detect any drug-related toxicities.

-

Primary Outcome: The primary outcome in many of these short-duration studies was the change in HCV RNA concentration from baseline to the end of treatment (e.g., day 14).

Conclusion

The early-stage clinical trials for this compound, administered as the prodrug R7128 (mericitabine), successfully demonstrated its potent antiviral activity against HCV. The compound exhibited a dose-dependent reduction in viral load, both as a monotherapy and in combination with other antiviral agents. Notably, the INFORM-1 study provided crucial proof-of-concept for an all-oral, interferon-free regimen. R7128 was generally safe and well-tolerated in these initial studies, paving the way for further development in later-phase trials. These foundational studies were instrumental in the paradigm shift towards direct-acting antiviral therapies for the treatment of chronic hepatitis C.

References

- 1. Oral combination therapy with a nucleoside polymerase inhibitor (RG7128) and danoprevir for chronic hepatitis C genotype 1 infection (INFORM-1): a randomised, double-blind, placebo-controlled, dose-escalation trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiviral Activity, Pharmacokinetics, Safety, and Tolerability of R7128, a Novel Nucleoside HCV RNA Polymerase Inhibitor, Following Multiple, Ascending, Oral Doses in Patients with HCV Genotype 1 Infection Who have Failed Prior Interferon Therapy [natap.org]

- 3. Pharmasset, Inc. Reports Preliminary Results of a 4-week Proof-of-Concept Combination Study of R7128 for the Treatment of Chronic Hepatitis C in Genotype 2 or 3 Non-Responders - BioSpace [biospace.com]

- 4. Pharmasset, Inc. Reports Preliminary Results of a 4-week Combination Study of R7128 for the Treatment of Chronic Hepatitis C - BioSpace [biospace.com]

The Core Interaction: A Technical Guide to PSI-6130 and the HCV NS5B Polymerase

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the interaction between the potent anti-Hepatitis C virus (HCV) agent PSI-6130 and its molecular target, the NS5B RNA-dependent RNA polymerase. This document details the mechanism of action, metabolic activation, inhibitory kinetics, and resistance profile of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and development applications.

Introduction

This compound (β-D-2′-deoxy-2′-fluoro-2′-C-methylcytidine) is a nucleoside analog inhibitor that has demonstrated potent and selective activity against the Hepatitis C virus.[1][2][3] Its primary target is the viral NS5B polymerase, an essential enzyme for the replication of the HCV genome.[4][5] Understanding the intricate details of this interaction is crucial for the development of effective antiviral therapies and the management of potential resistance.

Mechanism of Action

This compound is a prodrug that requires intracellular activation to exert its antiviral effect. As a cytidine nucleoside analog, it is metabolized by host cell kinases to its active 5'-triphosphate form, this compound-TP. This active metabolite then competes with the natural nucleotide (CTP) for incorporation into the nascent viral RNA chain by the NS5B polymerase. Upon incorporation, the 2'-C-methyl group on the ribose sugar sterically hinders the addition of the subsequent nucleotide, leading to non-obligate chain termination of viral RNA synthesis.

A unique aspect of this compound's metabolism is its conversion to a second active species. Intracellular deamination of this compound or its monophosphate form leads to the formation of β-d-2'-deoxy-2'-fluoro-2'-C-methyluridine (also known as RO2433 or PSI-6026), which is subsequently phosphorylated to its active triphosphate form, RO2433-TP. This uridine analog triphosphate also acts as a potent inhibitor of the HCV NS5B polymerase, effectively providing a dual mechanism of inhibition from a single parent compound.

Quantitative Inhibitory Activity

The inhibitory potency of this compound and its metabolites has been quantified in various assays. The following tables summarize the key inhibitory parameters.

| Compound | Assay | HCV Genotype/Strain | IC50 / EC50 / Ki (µM) | Reference |

| This compound | HCV Replication | Genotype 1b (Con1) | IC50: 0.6 | |

| This compound | HCV Replication | Genotype 1b (Con1) | EC50: 0.51 | |

| This compound | HCV Replication | Genotype 1a (H77) | EC50: 0.30 | |

| This compound | HCV Replication (40% Human Serum) | - | EC50: 0.51 | |

| This compound | HCV Replicon Assay | Subgenomic | EC90: 4.6 ± 2.0 | |

| This compound-TP | HCV Replicase | - | IC50: 0.34 | |

| This compound-TP | Recombinant HCV NS5B (Con1) | Genotype 1b | IC50: 0.13 | |

| This compound-TP | Recombinant HCV NS5B (Con1) | Genotype 1b | Ki: 0.023 | |

| RO2433-TP | Wild-Type HCV RdRp | - | Ki: 0.42 | |

| RO2433-TP | S282T Mutant HCV RdRp | - | Ki: 22 |

Metabolic Activation and Signaling Pathway

The intracellular conversion of this compound to its active triphosphate forms is a critical determinant of its antiviral activity. This multi-step process involves both phosphorylation and deamination catalyzed by host cell enzymes.

Caption: Metabolic activation pathway of this compound.

Resistance Profile

In vitro studies have shown that this compound has a high barrier to resistance. The primary amino acid substitution in the NS5B polymerase that confers reduced sensitivity to this compound is S282T. This mutation results in a moderate (3- to 6-fold) loss of sensitivity to the inhibitor. Importantly, replicon variants with the S282T substitution do not exhibit cross-resistance to other classes of NS5B inhibitors, such as R1479.

Experimental Protocols

HCV NS5B Polymerase Inhibition Assay

This assay measures the ability of a compound to inhibit the RNA-dependent RNA polymerase (RdRp) activity of recombinant NS5B.

Methodology:

-

Reaction Mixture Preparation: Prepare a 50 µL reaction mixture containing:

-

1x TMDN buffer (40 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 4 mM DTT, 40 mM NaCl).

-

200 nM in vitro-transcribed cIRES RNA template.

-

500 µM ATP and 500 µM GTP.

-

1 µM CTP.

-

1 µCi of tritiated UTP.

-

200 nM of recombinant HCV NS5B polymerase (e.g., NS5B570-Con1).

-

Varying concentrations of the test inhibitor (e.g., this compound-TP) dissolved in DMSO (final DMSO concentration of 10%).

-

-

Incubation: Incubate the reaction mixture at a specified temperature (e.g., 30°C) for a defined period (e.g., 2 hours).

-

Quenching and Precipitation: Stop the reaction by adding a quenching solution (e.g., EDTA). Precipitate the newly synthesized radiolabeled RNA by adding trichloroacetic acid (TCA).

-

Detection: Collect the precipitated RNA on a filter membrane. Measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for HCV NS5B polymerase inhibition assay.

HCV Replicon Assay

This cell-based assay measures the inhibitory effect of a compound on HCV RNA replication within human hepatoma cells (e.g., Huh-7).

Methodology:

-

Cell Seeding: Seed Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b Con1 strain) into 96-well plates. The replicon often contains a reporter gene, such as luciferase, or a selectable marker, like the neomycin resistance gene.

-

Compound Treatment: Add varying concentrations of the test compound (e.g., this compound) to the cells and incubate for a specified period (e.g., 72 hours).

-

Quantification of HCV Replication:

-

Reporter Gene Assay: If a luciferase reporter is used, lyse the cells and measure luciferase activity using a luminometer.

-

RNA Quantification: Extract total cellular RNA and quantify HCV RNA levels using real-time RT-PCR.

-

Colony Formation Assay: For stable replicons with a selectable marker, treat cells with the compound and a cytotoxic drug (e.g., G418). Count the number of surviving colonies.

-

-

Cytotoxicity Assay: In parallel, assess the cytotoxicity of the compound on the host cells (e.g., using an MTS or CellTiter-Glo assay) to determine the selectivity index.

-

Data Analysis: Calculate the EC50 (the concentration at which 50% of viral replication is inhibited) and the CC50 (the concentration at which 50% of cell viability is reduced). The selectivity index is calculated as CC50/EC50.

Caption: Workflow for HCV replicon assay.

Conclusion

This compound is a potent nucleoside analog inhibitor of the HCV NS5B polymerase that functions through a dual mechanism involving two active triphosphate metabolites. Its high barrier to resistance and potent inhibitory activity have made it a significant compound in the study of anti-HCV therapeutics. The detailed methodologies and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working to advance the treatment of Hepatitis C.

References

- 1. medkoo.com [medkoo.com]

- 2. Selected Replicon Variants with Low-Level In Vitro Resistance to the Hepatitis C Virus NS5B Polymerase Inhibitor this compound Lack Cross-Resistance with R1479 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selected replicon variants with low-level in vitro resistance to the hepatitis C virus NS5B polymerase inhibitor this compound lack cross-resistance with R1479 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antiviral Activity of PSI-6130: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSI-6130, a cytidine nucleoside analog, is a potent and selective inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1] As a key enzyme in viral replication, NS5B polymerase represents a prime target for antiviral therapy. This compound functions as a chain terminator, effectively halting the elongation of the viral RNA strand. This document provides an in-depth technical overview of the in vitro antiviral activity of this compound, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Mechanism of Action

This compound is a prodrug that requires intracellular phosphorylation to become pharmacologically active. Upon entering the host cell, this compound is converted to its triphosphate form (this compound-TP) through a series of enzymatic steps. This active metabolite then competes with the natural nucleotide (cytidine triphosphate) for incorporation into the nascent viral RNA chain by the HCV NS5B polymerase. The incorporation of this compound-monophosphate leads to premature chain termination, thus inhibiting viral replication.[1]

Interestingly, a second metabolic pathway exists where this compound can be deaminated to its uridine analog, PSI-6206 (also known as RO2433). This intermediate is subsequently phosphorylated to its active triphosphate form, which also acts as a potent inhibitor of the HCV NS5B polymerase.[2][3]

Signaling Pathway of this compound Activation and Inhibition

Quantitative In Vitro Antiviral Activity and Cytotoxicity

The antiviral potency of this compound has been evaluated against various HCV genotypes using subgenomic replicon systems. The tables below summarize the key quantitative data.

Table 1: In Vitro Antiviral Activity of this compound against HCV Genotypes

| HCV Genotype/Strain | Assay System | Parameter | Value (µM) | Reference |

| Genotype 1a (H77) | Subgenomic Replicon | EC50 | 0.30 | |

| Genotype 1b (Con1) | Subgenomic Replicon | EC50 | 0.51 | |

| Genotype 1b | Subgenomic Replicon | EC90 | 4.6 ± 2.0 | |

| Genotype 1a/1b | Subgenomic Replicon | IC50 | 0.6 | |

| HCV Replicase | Enzyme Assay | IC50 (this compound-TP) | 0.34 | |

| Recombinant NS5B (Con1) | Enzyme Assay | IC50 (this compound-TP) | 0.13 | |

| Recombinant NS5B (Con1) | Enzyme Assay | Ki (this compound-TP) | 0.023 |

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | Assay | Parameter | Value (µM) | Reference |

| Huh-7 | Replicon Assay | CC50 | >100 | |

| Huh-7 | MTS Assay | CC50 | >50 | |

| Huh-7 | BrdU Incorporation | CC50 | >98 | |

| Huh-7 | Luciferase Assay | CC50 | >98.4 | |

| MT4 | Luciferase Assay | CC50 | >98.4 |

Experimental Protocols

HCV Subgenomic Replicon Assay

This assay is a cornerstone for evaluating HCV inhibitors. It utilizes a human hepatoma cell line (Huh-7) that harbors a self-replicating subgenomic HCV RNA molecule (replicon). The replicon typically contains the HCV non-structural proteins (NS3 to NS5B) necessary for RNA replication and a reporter gene (e.g., luciferase) or a selectable marker (e.g., neomycin phosphotransferase).

-

Huh-7 cells harboring an HCV subgenomic replicon

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and antibiotics

-

This compound (or other test compounds)

-

Luciferase assay reagent

-

96-well cell culture plates

-

Luminometer

-

Cell Seeding: Seed Huh-7 replicon cells in a 96-well plate at a density of approximately 1 x 104 cells per well.

-

Compound Treatment: After 24 hours, treat the cells with serial dilutions of this compound. Include a vehicle control (e.g., DMSO) and a positive control (another known HCV inhibitor).

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.

-

Luciferase Assay: Following incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.

-

Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition of luciferase activity against the log concentration of this compound.

Experimental Workflow for HCV Subgenomic Replicon Assay

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

-

Huh-7 cells (or other relevant cell lines)

-

DMEM with 10% FBS

-

This compound (or other test compounds)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

-

Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line (e.g., 5 x 103 cells per well for Huh-7).

-

Compound Treatment: After 24 hours, add serial dilutions of this compound to the wells.

-

Incubation: Incubate the plate for a period that corresponds to the antiviral assay (e.g., 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log concentration of this compound.

Conclusion

This compound demonstrates potent and selective in vitro activity against Hepatitis C Virus, primarily of genotypes 1a and 1b. Its mechanism of action as a chain terminator, following intracellular phosphorylation, is well-characterized. The compound exhibits a favorable cytotoxicity profile in relevant cell lines, with CC50 values significantly higher than its effective antiviral concentrations. The experimental protocols detailed herein provide a robust framework for the continued evaluation of this compound and other nucleoside analog inhibitors of HCV.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. The Mechanism of Action of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine Involves a Second Metabolic Pathway Leading to β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

PSI-6130: A Deep Dive into its Antiviral Activity Against Diverse Hepatitis C Virus Genotypes

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSI-6130, a cytidine nucleoside analog, emerged as a potent and selective inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication.[1] Its development marked a significant step in the quest for effective, direct-acting antiviral agents against HCV. This technical guide provides a comprehensive overview of the in vitro activity of this compound against a range of HCV genotypes, details the experimental protocols used to evaluate its efficacy, and visualizes the key molecular pathways involved in its mechanism of action.

Mechanism of Action

This compound is a prodrug that, upon entering a host cell, undergoes intracellular phosphorylation to its active triphosphate form, this compound-TP.[2] This process is initiated by host cell kinases. Once activated, this compound-TP acts as a competitive inhibitor of the natural nucleotide substrates for the HCV NS5B polymerase. Its incorporation into the nascent viral RNA chain leads to premature termination, thereby halting viral replication.[1]

Interestingly, in vitro metabolism studies have revealed that this compound is also converted to a second active metabolite, β-d-2′-deoxy-2′-fluoro-2′-C-methyluridine 5′-triphosphate (RO2433-TP). This dual-metabolite activity may contribute to its antiviral efficacy and a high barrier to resistance.

In Vitro Efficacy Against HCV Genotypes

The in vitro antiviral activity of this compound has been primarily evaluated using subgenomic HCV replicon systems in human hepatoma Huh-7 cells. These systems allow for the autonomous replication of HCV RNA and are a standard tool for assessing the potency of antiviral compounds.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound against various HCV genotypes.

| Genotype | Replicon System | Parameter | Value (µM) | Reference |

| 1a | Subgenomic (H77 strain) | EC50 | 0.30 | [3] |

| 1b | Subgenomic (Con1 strain) | EC50 | 0.51 | [3] |

| 1b | Subgenomic | EC90 | 4.6 ± 2.0 |

Note: Data for genotypes 2, 3, 4, 5, and 6 are not extensively available in the public domain. Preclinical studies have suggested potent activity across multiple genotypes, but specific EC50 and IC50 values remain largely unpublished.

Resistance Profile

In vitro resistance selection studies have shown that long-term culture of HCV replicon cells in the presence of this compound can lead to the emergence of the S282T substitution in the NS5B polymerase. However, this mutation confers only a moderate (three- to six-fold) loss of sensitivity to this compound, indicating a high barrier to resistance.

Experimental Protocols

HCV Replicon Assay (Luciferase Reporter-Based)

This assay is used to determine the concentration of a compound that inhibits HCV RNA replication by 50% (EC50) or 90% (EC90).

a. Materials:

-

Huh-7 cells harboring a subgenomic HCV replicon with a luciferase reporter gene.

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, penicillin, and streptomycin.

-

G418 (Neomycin) for selection of replicon-containing cells.

-

This compound (or other test compounds) dissolved in DMSO.

-

Luciferase assay reagent.

-

96-well cell culture plates.

-

Luminometer.

b. Method:

-

Seed Huh-7 replicon cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%).

-

Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a "no drug" control (vehicle only).

-

Incubate the plates for 48-72 hours at 37°C in a CO2 incubator.

-

After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

-

Calculate the EC50 and EC90 values by plotting the percentage of inhibition of luciferase activity against the log of the compound concentration and fitting the data to a dose-response curve.

HCV NS5B Polymerase Inhibition Assay (Radiolabeled Nucleotide Incorporation)

This biochemical assay measures the direct inhibitory effect of the active triphosphate form of a compound on the HCV NS5B polymerase.

a. Materials:

-

Recombinant purified HCV NS5B polymerase.

-

RNA template (e.g., a homopolymeric template like poly(A) or a heteropolymeric template).

-

RNA primer (e.g., oligo(U) for a poly(A) template).

-

Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP).

-

Radiolabeled rNTP (e.g., [α-³²P]UTP or [³H]UTP).

-

This compound-TP (the active triphosphate form).

-

Reaction buffer (containing Tris-HCl, MgCl₂, DTT, and NaCl).

-

Scintillation counter or phosphorimager.

b. Method:

-

Prepare a reaction mixture containing the reaction buffer, NS5B polymerase, RNA template, and primer.

-

Add varying concentrations of this compound-TP to the reaction mixture. Include a "no inhibitor" control.

-

Initiate the polymerase reaction by adding the mixture of rNTPs, including the radiolabeled rNTP.

-

Incubate the reaction at the optimal temperature for the polymerase (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Precipitate the newly synthesized radiolabeled RNA (e.g., using trichloroacetic acid) and collect it on a filter membrane.

-

Quantify the amount of incorporated radiolabeled nucleotide using a scintillation counter or phosphorimager.

-

Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition of polymerase activity against the log of the inhibitor concentration.

Visualizations

HCV Replication Cycle and this compound Inhibition

Caption: Overview of the HCV lifecycle and the inhibitory action of this compound.

This compound Intracellular Activation Pathway

Caption: Intracellular phosphorylation cascade of this compound to its active form.

Experimental Workflow: HCV Replicon Assay

Caption: A simplified workflow for determining the in vitro efficacy of this compound.

Conclusion

This compound demonstrates potent in vitro activity against HCV genotypes 1a and 1b, acting as a chain terminator of viral RNA synthesis through its active triphosphate metabolite. While its efficacy against other genotypes is suggested, a lack of publicly available quantitative data highlights an area for further research. The detailed experimental protocols provided herein serve as a guide for the continued investigation of this and other novel anti-HCV compounds. The visualizations offer a clear understanding of the molecular interactions and experimental procedures crucial for researchers in the field of antiviral drug development.

References

Methodological & Application

Application Notes and Protocols for PSI-6130 in HCV Replicon Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C virus (HCV) infection is a major global health concern, and the development of direct-acting antivirals (DAAs) has revolutionized its treatment. A crucial tool in the discovery and preclinical evaluation of these DAAs is the HCV replicon system. This system allows for the study of viral RNA replication in a controlled cell culture environment. PSI-6130, a cytidine nucleoside analog, is a potent and selective inhibitor of the HCV NS5B RNA-dependent RNA polymerase (RdRp), a key enzyme in the viral replication cycle. These application notes provide detailed protocols for utilizing the HCV replicon assay to evaluate the antiviral activity and cytotoxicity of this compound.

Mechanism of Action

This compound is a prodrug that, upon entering the host cell, is metabolized into its active triphosphate form. This active metabolite acts as a competitive inhibitor of the natural nucleotide substrates for the HCV NS5B polymerase.[1][2] Incorporation of the this compound triphosphate into the nascent viral RNA chain leads to premature termination of RNA synthesis, thereby halting viral replication.[3] The NS5B polymerase is an ideal target for antiviral therapy as it is essential for viral replication and is not present in uninfected host cells, which contributes to the low cytotoxicity of NS5B inhibitors.[4]

Data Presentation

The following table summarizes the in vitro efficacy and cytotoxicity of this compound against various HCV genotypes in replicon assays.

| Compound | HCV Genotype | Assay | EC50 (µM) | EC95 (µM) | CC50 (µM) | Reference |

| This compound | 1a (H77) | Luciferase Reporter | 0.30 | - | >300 | [5] |

| This compound | 1b (Con1) | Luciferase Reporter | 0.51 | - | >300 | |

| This compound | 1b | Replicon | - | 4.6 ± 2.0 (EC90) | - |

EC50: 50% effective concentration, the concentration of the drug that inhibits 50% of viral replication. EC90/EC95: 90%/95% effective concentration. CC50: 50% cytotoxic concentration, the concentration of the drug that causes a 50% reduction in cell viability.

Experimental Protocols

HCV Replicon Assay Protocol (Luciferase Reporter-Based)

This protocol describes the determination of the anti-HCV activity of this compound in a stable HCV replicon cell line expressing a luciferase reporter gene.

Materials:

-

HCV replicon-containing Huh-7 cells (e.g., genotype 1a or 1b with a luciferase reporter)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.5 mg/mL G418 (for cell line maintenance)

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin (Assay Medium)

-

This compound (stock solution in DMSO)

-

96-well white, clear-bottom tissue culture plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding:

-

Trypsinize and resuspend the HCV replicon-containing Huh-7 cells in DMEM with 10% FBS (without G418).

-

Seed the cells into a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

-

Compound Preparation and Addition:

-

Prepare serial dilutions of this compound in assay medium. A typical starting concentration for a 10-point dilution series could be 50 µM.

-

Include a "no drug" control (vehicle control, e.g., 0.5% DMSO in assay medium) and a "no cells" control (medium only).

-

After 24 hours of incubation, carefully remove the medium from the cell plate and add 100 µL of the prepared compound dilutions to the respective wells.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.

-

-

Luciferase Assay:

-

After the incubation period, remove the assay plates from the incubator and allow them to equilibrate to room temperature.

-

Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the chosen luciferase assay system. This typically involves adding the luciferase reagent to each well and measuring the luminescence using a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve using appropriate software.

-

Cytotoxicity Assay Protocol (e.g., MTT or WST-1 Assay)

This protocol is designed to assess the cytotoxicity of this compound in the host cell line (Huh-7) to determine the therapeutic index.

Materials:

-

Huh-7 cells

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

96-well clear tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent

-

Solubilization buffer (for MTT assay)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed Huh-7 cells in a 96-well clear plate at a density of 1 x 10^4 cells per well in 100 µL of medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

-

Compound Addition:

-

Prepare serial dilutions of this compound in assay medium, similar to the replicon assay.

-

Include a vehicle control and a "no cells" control.

-

Remove the medium and add 100 µL of the compound dilutions to the wells.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for the same duration as the replicon assay (e.g., 72 hours).

-

-

Cell Viability Measurement:

-

For MTT Assay:

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization buffer (e.g., DMSO or a acidified isopropanol solution) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

For WST-1 Assay:

-

Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.

-

Determine the CC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

-

Mandatory Visualizations

Caption: Workflow of the HCV Replicon Assay with this compound.

Caption: Mechanism of Action of this compound in Inhibiting HCV Replication.

References

- 1. NS5B inhibitor - Wikipedia [en.wikipedia.org]

- 2. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]

- 3. medkoo.com [medkoo.com]

- 4. How Do HCV Polymerase Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]

- 5. Selected Replicon Variants with Low-Level In Vitro Resistance to the Hepatitis C Virus NS5B Polymerase Inhibitor this compound Lack Cross-Resistance with R1479 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: PSI-6130 in Combination with Other Direct-Acting Antivirals for Hepatitis C Virus

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSI-6130 is a potent cytidine nucleoside analog that acts as a chain terminator for the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase, a critical enzyme in the viral replication cycle.[1][2] Following intracellular phosphorylation to its active triphosphate form, this compound is incorporated into the nascent viral RNA strand, leading to premature termination and inhibition of viral replication.[1] Due to its high barrier to resistance, this compound and its prodrug, mericitabine (RG7128), have been extensively investigated as a cornerstone of combination therapies with other direct-acting antivirals (DAAs) to enhance treatment efficacy and overcome drug resistance.[3][4]

These application notes provide a comprehensive overview of the use of this compound in combination with other major classes of DAAs, including NS3/4A protease inhibitors and NS5A inhibitors. This document includes a summary of available quantitative data, detailed experimental protocols for in vitro evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation: In Vitro Antiviral Activity of this compound and its Combinations

The following tables summarize the in vitro antiviral activity of this compound (or its parent compound RO5855) alone and in combination with other DAAs against HCV replicons.

Table 1: In Vitro Antiviral Activity of this compound

| Compound | HCV Genotype | Assay System | EC50 (µM) | Reference(s) |

| This compound | 1b (Con1) | Subgenomic Replicon | 0.51 | |

| This compound | 1a (H77) | Subgenomic Replicon | 0.30 | |

| This compound | 1b | Subgenomic Replicon | 0.6 (IC50) | |

| RO5855 (parent of Mericitabine) | 1b | Subgenomic Replicon | Additive with Ribavirin |

Table 2: In Vitro Combination Antiviral Activity of Mericitabine (Prodrug of this compound) with Other DAAs

| Combination | HCV Genotype | Assay System | Interaction | Reference(s) |

| Mericitabine + Danoprevir (NS3/4A PI) | 1 | Replicon Cells | Increased antiviral activity | |

| Mericitabine + Boceprevir (NS3/4A PI) | 1 | Clinical Isolate Replicons | Additive/Synergistic | |

| Mericitabine + Telaprevir (NS3/4A PI) | 1 | Clinical Isolate Replicons | Additive/Synergistic | |

| Mericitabine + BMS-790052 (Daclatasvir, NS5A inhibitor) | 1a/1b | Replicon Cells | Additive/Synergistic | |

| Mericitabine + NS5B NNI | 1a/1b | Replicon Cells | Additive/Synergistic |

Signaling Pathways and Experimental Workflows

HCV Replication and DAA Targets

The following diagram illustrates the HCV replication cycle within a hepatocyte and the points of intervention for different classes of direct-acting antivirals, including the NS5B polymerase inhibitor this compound.

Caption: HCV replication cycle and targets of direct-acting antivirals.

Mechanism of Action of this compound

This compound requires intracellular phosphorylation to become a pharmacologically active chain-terminating nucleoside triphosphate.

References

- 1. Characterization of the metabolic activation of hepatitis C virus nucleoside inhibitor beta-D-2'-Deoxy-2'-fluoro-2'-C-methylcytidine (this compound) and identification of a novel active 5'-triphosphate species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Intracellular Effects of the Hepatitis C Virus Nucleoside Polymerase Inhibitor RO5855 (Mericitabine Parent) and Ribavirin in Combination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Understanding the effect of the HCV polymerase inhibitor mericitabine on early viral kinetics in the phase 2 JUMP-C and PROPEL studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hepatitis C viral kinetics with the nucleoside polymerase inhibitor mericitabine (RG7128) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for PSI-6130 Studies Using HCV Replicons

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Hepatitis C Virus (HCV) replicons in the evaluation of the antiviral compound PSI-6130. Detailed protocols for transfection, compound evaluation, and data analysis are provided to ensure reproducible and accurate results.

Introduction

Hepatitis C is a global health concern, and the development of direct-acting antivirals (DAAs) has revolutionized treatment. A crucial tool in the discovery and characterization of these DAAs is the HCV replicon system. HCV replicons are self-replicating viral RNAs that contain the genetic information necessary for replication within a host cell but lack the genes for producing infectious virus particles, making them a safe and effective tool for studying viral replication and screening antiviral compounds.

This compound is a potent nucleoside analog inhibitor that targets the HCV NS5B RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication.[1][2][3] As a cytidine nucleoside analog, this compound is metabolized within the host cell to its active triphosphate form. This active form competes with natural nucleotides for incorporation into the growing viral RNA chain, leading to premature chain termination and halting viral replication.[3][4] This document outlines the protocols for using HCV replicons to study the efficacy of this compound.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound against various HCV genotypes and its cytotoxicity profile.

Table 1: In Vitro Efficacy of this compound against HCV Replicons

| HCV Genotype | Replicon Strain | Mean EC50 (µM) | Reference |

| Genotype 1a | H77 | 0.30 | |

| Clinical Isolates (n=16) | 0.20 - 0.43 | ||

| Genotype 1b | Con1 | 0.51 | |

| Clinical Isolates (n=5) | 0.60 - 1.41 |

Table 2: In Vitro IC50 and Cytotoxicity of this compound

| Assay | Cell Line/Enzyme | Mean IC50 (µM) | Reference |

| HCV Replication Inhibition | Huh-7 cells (Subgenomic GT1b) | 0.6 | |

| HCV NS5B Polymerase Inhibition (this compound-TP) | Recombinant HCV Con1 NS5B | 0.13 (Ki = 0.023 µM) | |

| Cytotoxicity (CC50) | Not specified | >100 |

Experimental Protocols

This section provides detailed step-by-step protocols for the key experiments involved in studying this compound using HCV replicons.

Protocol 1: In Vitro Transcription of HCV Replicon RNA

This protocol describes the generation of HCV replicon RNA from a linearized plasmid DNA template.

Materials:

-

Linearized HCV replicon plasmid DNA (e.g., pFKI389-NS3-3′ harboring a genotype 1b HCV subgenomic replicon)

-

T7 RNA Polymerase kit (e.g., MEGAscript™ T7 Transcription Kit)

-

RNase-free water, tubes, and pipette tips

-

DNA purification kit

-

Spectrophotometer or NanoDrop for RNA quantification

Procedure:

-

Plasmid Linearization: Linearize 10 µg of the HCV replicon plasmid with an appropriate restriction enzyme (e.g., XbaI) to create a runoff transcription template.

-

Purification of Linearized DNA: Purify the linearized DNA using a DNA purification kit to remove the restriction enzyme and buffer components.

-

In Vitro Transcription Reaction Setup: Set up the in vitro transcription reaction according to the T7 RNA Polymerase kit manufacturer's instructions. A typical reaction includes the linearized DNA template, T7 RNA polymerase, ribonucleotides (ATP, CTP, GTP, UTP), and transcription buffer.

-

Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.

-

DNase Treatment: Add DNase I to the reaction mixture to digest the template DNA. Incubate at 37°C for 15-30 minutes.

-

RNA Purification: Purify the transcribed RNA using an RNA purification kit or phenol-chloroform extraction followed by ethanol precipitation.

-

Quantification and Quality Control: Determine the concentration and purity of the RNA using a spectrophotometer. The A260/A280 ratio should be ~2.0. Verify the integrity of the RNA by running a sample on a denaturing agarose gel. Store the purified RNA at -80°C.

Protocol 2: Transfection of Huh-7 Cells with HCV Replicon RNA

This protocol details the introduction of the in vitro transcribed HCV replicon RNA into Huh-7 human hepatoma cells via electroporation.

Materials:

-

Huh-7 or Huh-7.5 cells, cultured in Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS) and non-essential amino acids.

-

In vitro transcribed HCV replicon RNA

-

Electroporation cuvettes (0.4 cm gap)

-

Electroporator

-

Phosphate-buffered saline (PBS), RNase-free

-

Complete growth medium

Procedure:

-

Cell Preparation: Grow Huh-7 cells to 70-80% confluency. On the day of transfection, detach the cells using trypsin, wash them twice with ice-cold, RNase-free PBS, and resuspend them in PBS at a concentration of 1 x 10^7 cells/mL.

-

Electroporation: Mix 10 µg of the in vitro transcribed HCV replicon RNA with 400 µL of the cell suspension (4 x 10^6 cells) in a 0.4-cm electroporation cuvette.

-

Pulse Delivery: Immediately deliver an electrical pulse to the cuvette. Typical electroporation settings for Huh-7 cells are 270 V, 950 µF, and 100 Ω.

-

Cell Recovery and Plating: After electroporation, immediately transfer the cells to a tube containing 10 mL of pre-warmed complete growth medium. Gently mix and plate the cells in appropriate culture vessels (e.g., 96-well plates for drug screening).

-

Incubation: Incubate the cells at 37°C in a 5% CO2 incubator.

Protocol 3: this compound Treatment and Luciferase Reporter Assay

This protocol is for assessing the inhibitory effect of this compound on HCV replication using a replicon containing a luciferase reporter gene.

Materials:

-

Transfected Huh-7 cells in 96-well plates

-

This compound stock solution (dissolved in DMSO)

-

Complete growth medium

-

Luciferase assay reagent (e.g., Renilla Luciferase Assay System)

-

Luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.5% to avoid cytotoxicity.

-

Cell Treatment: Four to six hours post-transfection, remove the medium from the 96-well plates and add the medium containing the different concentrations of this compound. Include a "no drug" control (vehicle only).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Cell Lysis: After incubation, wash the cells with PBS and lyse them according to the luciferase assay kit manufacturer's protocol.

-

Luminescence Measurement: Measure the luciferase activity in each well using a luminometer.

-

Data Analysis: Calculate the percent inhibition of HCV replication for each this compound concentration relative to the vehicle control. Determine the EC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 4: Quantification of HCV RNA by qRT-PCR

This protocol provides a method to quantify the level of HCV replicon RNA in treated and untreated cells.

Materials:

-

Transfected and treated Huh-7 cells

-

RNA extraction kit (e.g., RNeasy Mini Kit)

-

Reverse transcription kit

-

qPCR master mix (SYBR Green or TaqMan)

-

HCV-specific primers and probe (targeting a conserved region like the 5' UTR)

-

Real-time PCR instrument

Procedure:

-

RNA Extraction: At the end of the treatment period, harvest the cells and extract total RNA using an RNA extraction kit.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction Setup: Set up the qPCR reaction with the cDNA, qPCR master mix, and HCV-specific primers (and probe if using a TaqMan assay).

-

Real-Time PCR: Perform the real-time PCR using a standard thermal cycling protocol.

-

Data Analysis: Determine the Cq (quantification cycle) values for each sample. Calculate the relative amount of HCV RNA in the this compound-treated samples compared to the untreated control, normalized to an internal control gene (e.g., GAPDH or actin).

Protocol 5: Cytotoxicity Assay

This protocol is to assess the cytotoxicity of this compound on the host cells.

Materials:

-

Huh-7 cells

-

This compound stock solution

-

Complete growth medium

-

Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

-

Microplate reader

Procedure:

-

Cell Plating: Seed Huh-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Compound Addition: Add serial dilutions of this compound to the wells.

-

Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 72 hours).

-

Cell Viability Measurement: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or luminescence using a microplate reader.

-

Data Analysis: Calculate the percent cell viability for each concentration relative to the vehicle control. Determine the CC50 (50% cytotoxic concentration) value from the dose-response curve.

Visualizations

The following diagrams illustrate the experimental workflow and the mechanism of action of this compound.

Caption: Experimental workflow for evaluating this compound using HCV replicons.

Caption: Mechanism of action of this compound in inhibiting HCV replication.

References

- 1. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HCV Replicons: Overview and Basic Protocols | Springer Nature Experiments [experiments.springernature.com]

- 3. huh7.com [huh7.com]

- 4. Discovery of a hepatitis C target and its pharmacological inhibitors by microfluidic affinity analysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Long-Term Cell Culture with PSI-6130 to Select for Resistance

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSI-6130 is a potent and selective nucleoside analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2][3][4] As a cytidine analog, it undergoes intracellular phosphorylation to its active triphosphate form, this compound-TP.[5] This active metabolite acts as a chain terminator when incorporated into the nascent viral RNA strand, thereby halting viral replication. The development of resistance to antiviral agents is a significant challenge in drug development. Long-term cell culture studies under drug pressure are crucial for identifying resistance mutations, understanding resistance mechanisms, and evaluating the genetic barrier to resistance of antiviral compounds. For this compound, the primary resistance mutation identified through in vitro selection is the S282T substitution in the NS5B polymerase, which confers a moderate level of resistance.

These application notes provide a detailed protocol for the long-term culture of HCV replicon-containing cells with this compound to select for and characterize resistant variants.

Data Presentation

Table 1: Antiviral Activity and Cytotoxicity of this compound

| Parameter | Cell Line | Value | Reference |

| EC50 | Huh-7 (HCV Genotype 1b replicon) | 0.51 µM | |

| EC90 | Huh-7 (HCV Genotype 1b replicon) | 4.6 µM | |

| CC50 | Huh-7 | >300 µM |

Table 2: Long-Term this compound Resistance Selection in HCV Replicon Cells

| Passage Number | This compound Concentration (µM) | Fold Increase in EC50 | Key Mutations Observed | Reference |

| 0 | 0 | 1 | Wild-Type | |

| 6 | 2.5 - 5 | 7 | - | |

| 28 | 20 - 40 | 32 | S282T | |

| 53 | 100 | 51 | S282T and other substitutions |

Table 3: Fold Resistance of S282T Mutant to Nucleoside Analogs

| Compound | Fold Change in EC50 (S282T vs. Wild-Type) | Reference |

| This compound | 3-6 | |

| Sofosbuvir | 2-18 | |

| Mericitabine | Low |

Experimental Protocols

Protocol 1: Determination of this compound EC50 in HCV Replicon Cells

Objective: To determine the baseline effective concentration of this compound that inhibits HCV RNA replication by 50% (EC50) in the parental cell line.

Materials:

-

Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b)

-

Complete Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and G418 for selection.

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

Reagents for RNA extraction and quantitative reverse transcription PCR (qRT-PCR)

Procedure:

-

Seed Huh-7 HCV replicon cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete DMEM, ranging from sub-nanomolar to micromolar concentrations.

-

Remove the culture medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-drug control.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

After incubation, lyse the cells and extract total RNA using a suitable RNA extraction kit.

-

Quantify the level of HCV RNA using a one-step qRT-PCR assay with primers and a probe specific for a conserved region of the HCV genome (e.g., the 5' untranslated region).

-

Normalize the HCV RNA levels to an internal housekeeping gene (e.g., GAPDH).

-

Calculate the percentage of inhibition of HCV RNA replication for each this compound concentration relative to the vehicle control.

-

Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.

Protocol 2: Long-Term Selection of this compound Resistant HCV Replicon Cells

Objective: To select for HCV replicon cell populations with reduced susceptibility to this compound through continuous culture in the presence of increasing drug concentrations.

Materials:

-

Parental Huh-7 HCV replicon cells with a known this compound EC50

-

Complete DMEM with supplements as described in Protocol 1

-

This compound stock solution

-

Cell culture flasks (T-25 or T-75)

-

Reagents for EC50 determination (as in Protocol 1)

-

Reagents for sequencing the NS5B region of the HCV genome

Procedure:

-

Initiate the culture of parental Huh-7 HCV replicon cells in a T-25 flask.

-

Begin the selection by adding this compound to the culture medium at a concentration equal to the EC50 value determined in Protocol 1.

-

Maintain the cells under continuous drug pressure, changing the medium with fresh this compound every 3-4 days.

-

Passage the cells when they reach 80-90% confluency. At each passage, a portion of the cells should be cryopreserved for future analysis.

-

Once the cells show stable growth in the presence of the initial this compound concentration, gradually increase the drug concentration in a stepwise manner (e.g., 2-fold increments).

-

Allow the cell population to adapt and resume normal growth at each new concentration before increasing it further. This process can take several months.

-

Periodically (e.g., every 4-6 passages), determine the EC50 of the cell population to monitor the emergence of resistance.

-

When a significant increase in the EC50 is observed (e.g., >5-fold), extract RNA from the resistant cell population.

-

Amplify the NS5B coding region of the HCV genome using RT-PCR and sequence the PCR product to identify potential resistance mutations.

-

Continue the selection process with increasing concentrations of this compound (up to 100 µM or higher) to select for higher levels of resistance and potentially identify additional mutations.

Protocol 3: Characterization of Resistant Phenotype

Objective: To confirm and characterize the resistance of the selected cell lines.

Materials:

-

This compound resistant cell population

-

Parental (wild-type) Huh-7 HCV replicon cells

-

This compound and other relevant nucleoside analog inhibitors

-

Reagents for EC50 determination and NS5B sequencing

Procedure:

-

Confirm Resistance: Perform a side-by-side EC50 determination for this compound on the parental and the selected resistant cell populations to quantify the fold-increase in resistance.

-

Genotypic Analysis: Sequence the full-length NS5B gene from multiple clones isolated from the resistant population to confirm the presence of mutations (e.g., S282T) and identify any other co-selected mutations.

-

Cross-Resistance Profile: Determine the EC50 values of other nucleoside analog inhibitors (e.g., sofosbuvir, mericitabine) on the resistant cell line to assess the cross-resistance profile.

-

Replication Fitness: In the absence of the drug, compare the growth rate and viral RNA levels of the resistant replicon cells to the parental cells to assess the impact of the resistance mutations on viral replication fitness.

Mandatory Visualizations

Caption: Mechanism of action of this compound.